2-Isopropyl-2-azaspiro[4.4]nonan-7-amine
Description
2-Isopropyl-2-azaspiro[4.4]nonan-7-amine is a spirocyclic amine compound characterized by a bicyclic structure where a nitrogen-containing azaspiro ring (4.4 system) is fused with a cycloalkane. Spirocyclic amines are often explored in medicinal chemistry for their conformational rigidity, which can enhance target binding selectivity and metabolic stability.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-propan-2-yl-2-azaspiro[4.4]nonan-8-amine |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-6-5-11(8-13)4-3-10(12)7-11/h9-10H,3-8,12H2,1-2H3 |
InChI Key |
YPHOSDHDOLVKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Phosphine-Catalyzed [3+2] Cycloaddition
This method, adapted from spirocyclic lactam syntheses, employs a phosphine-mediated cycloaddition between γ-lactams and ylides.
- Procedure :
- React 2-methylene-γ-lactam with ethyl 2-butynoate in the presence of triphenylphosphine.
- Initiate [3+2] cycloaddition at 80°C for 12–24 hours under inert conditions.
- Reduce the resulting spiro-lactam intermediate (e.g., using LiAlH₄) to introduce the amine group.
- Introduce the isopropyl group via alkylation or reductive amination.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (spiro-lactam) | 65–72% | |
| Cycloaddition Temp. | 80°C | |
| Catalyst | Triphenylphosphine |
Domino Radical Bicyclization
Inspired by alkoxyaminyl radical cyclizations, this route constructs the spiro core via radical intermediates:
- Procedure :
- Prepare an oxime ether precursor with an alkenyl side chain.
- Generate aryl radicals using AIBN or Et₃B/O₂.
- Induce tandem 5-exo-trig and 6-endo-trig cyclizations to form the spiro[4.4]nonane system.
- Functionalize the intermediate with isopropyl and amine groups via SN2 or Mitsunobu reactions.
- Diastereomer separation (e.g., cis vs. trans spiro products).
- Low yields (~30–40%) due to competing side reactions.
Multi-Component Asinger Reaction with Biocatalysis
Adapting a thia-azaspiro synthesis, this hybrid approach combines chemical and enzymatic steps:
- Procedure :
- Perform an Asinger reaction using formaldehyde, ammonia, and a ketone to form a thiazolidine intermediate.
- Replace sulfur with nitrogen via oxidative desulfurization.
- Use a lyophilized whole-cell catalyst (e.g., E. coli expressing monoamine oxidase) for enantioselective amination.
- Stirring rate critically impacts yield (13% → 25% with mechanical stirring).
- Biocatalysis achieves >99% enantiomeric excess for (S)-isomers.
Nitroalkane Cyclization and Reduction
Based on nitro-to-amine transformations, this route constructs the spiro core via nitro intermediates:
- Procedure :
- Synthesize a nitrospiro compound via intramolecular 1,3-dipolar cycloaddition.
- Reduce the nitro group to an amine using Zn/AcOH or catalytic hydrogenation.
- Install the isopropyl group via reductive alkylation.
Example :
(2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol was synthesized in 90% yield using Zn/AcOH.
Spiro Hydantoin Intermediate Route
Derived from spirocyclic amine patents, this method uses hydantoin intermediates:
- Procedure :
- Condense cyclopropane-1,1-dicarboxylate with glycine ethyl ester.
- Cyclize using HBr/AcOH to form a hydantoin spiro core.
- Hydrolyze and reduce the hydantoin to the amine.
- Introduce isopropyl via Grignard or alkylation reactions.
Key Step :
Comparative Analysis of Methods
| Method | Yield Range | Steps | Scalability | Stereocontrol |
|---|---|---|---|---|
| Phosphine Catalysis | 65–72% | 4 | High | Moderate |
| Radical Bicyclization | 30–40% | 5 | Low | Poor |
| Asinger-Biocatalysis | 13–25% | 3 | Medium | High (ee >99%) |
| Nitroalkane Reduction | 70–90% | 4 | High | Moderate |
| Hydantoin Hydrolysis | 50–60% | 5 | Medium | Low |
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-azaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Isopropyl-2-azaspiro[4.4]nonan-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-azaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Isopropyl-2-azaspiro[4.4]nonan-7-amine with related spirocyclic amines based on structural features, molecular properties, and available data from the evidence:
Key Observations:
Spiro Ring Systems: The 4.4 spiro system (e.g., 2-Methyl-2-azaspiro[4.4]nonan-7-amine) provides greater ring strain compared to 3.5 systems (e.g., N-Methyl-2-oxaspiro[3.5]nonan-7-amine) . This strain may influence reactivity and binding kinetics.
Substituent Effects: The isopropyl group in the hypothetical compound would introduce steric hindrance, likely reducing metabolic clearance compared to the methyl analog . Ethylamine side chains (e.g., 2-(2-Oxaspiro[3.5]nonan-7-yl)ethan-1-amine) may improve membrane permeability in biological systems .
Collision Cross-Section (CCS) and Pharmacokinetics: While CCS data are unavailable for the target compound, analogs like 2,5-Dioxaspiro[3.5]nonan-7-amine (CID 135392148) and 2-(2-Oxaspiro[3.5]nonan-7-yl)ethan-1-amine (CID 165690040) have been analyzed for CCS, which correlates with ion mobility and pharmacokinetic behavior .
Research Findings and Implications
Synthetic Accessibility: The methyl-substituted 2-azaspiro[4.4]nonan-7-amine (CAS 1420849-36-0) is commercially available (Enamine Ltd), suggesting feasible synthetic routes for its isopropyl derivative via alkylation or reductive amination .
Biological Activity :
- Spirocyclic amines are frequently used as sigma-1 receptor ligands or enzyme inhibitors. The isopropyl group’s hydrophobicity may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
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